molecular formula C28H31NO4 B11610352 N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-[4-(propan-2-yloxy)benzyl]acetamide

N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-[4-(propan-2-yloxy)benzyl]acetamide

Cat. No.: B11610352
M. Wt: 445.5 g/mol
InChI Key: VCRKRTIIHLUAOB-UHFFFAOYSA-N
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Description

N-[3-(2H-1,3-Benzodioxol-5-yl)-3-phenylpropyl]-N-{[4-(propan-2-yloxy)phenyl]methyl}acetamide is a complex organic compound that features a benzodioxole moiety, a phenylpropyl group, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-{[4-(propan-2-yloxy)phenyl]methyl}acetamide typically involves multiple steps

    Preparation of Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde in the presence of an acid catalyst.

    Introduction of Phenylpropyl Group: The phenylpropyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene is alkylated with a suitable propyl halide in the presence of a Lewis acid catalyst.

    Formation of Acetamide Functional Group: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2H-1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-{[4-(propan-2-yloxy)phenyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

N-[3-(2H-1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-{[4-(propan-2-yloxy)phenyl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-(2H-1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-{[4-(propan-2-yloxy)phenyl]methyl}acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzodioxole moiety may play a role in binding to aromatic residues, while the acetamide group could form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

Uniqueness

N-[3-(2H-1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-{[4-(propan-2-yloxy)phenyl]methyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H31NO4

Molecular Weight

445.5 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-[(4-propan-2-yloxyphenyl)methyl]acetamide

InChI

InChI=1S/C28H31NO4/c1-20(2)33-25-12-9-22(10-13-25)18-29(21(3)30)16-15-26(23-7-5-4-6-8-23)24-11-14-27-28(17-24)32-19-31-27/h4-14,17,20,26H,15-16,18-19H2,1-3H3

InChI Key

VCRKRTIIHLUAOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CN(CCC(C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4)C(=O)C

Origin of Product

United States

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